molecular formula C6H5F3N2O B2925439 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine CAS No. 2201316-59-6

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine

カタログ番号 B2925439
CAS番号: 2201316-59-6
分子量: 178.114
InChIキー: IRUJQGXKYFVPHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine, also known as DFP-10917, is a novel pyrimidine-based compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for further drug development.

科学的研究の応用

Mechanism of Action in Cancer Therapy

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine is a key molecule in cancer therapy due to its role in inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis in rapidly dividing cells, such as cancer cells. Raltitrexed (Tomudex), a derivative, acts as a selective and direct TS inhibitor, presenting an alternative for patients with colorectal cancer, especially those with fluoropyrimidine-induced cardiotoxicity or a significant history of cardiac disease (Avallone et al., 2014).

Pharmacogenetics and Metabolism

The metabolism and response to fluoropyrimidine-based treatments like 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine can be significantly influenced by genetic polymorphisms. Variations in the dihydropyrimidine dehydrogenase (DPD) gene, responsible for breaking down 5-FU and its prodrugs, have been associated with treatment outcomes and toxicities. Understanding these genetic factors is crucial for personalized treatment approaches, aiming to reduce toxicities and improve therapeutic outcomes (Del Re et al., 2017).

Antitumor Agent Mechanism

TAS-102, which includes trifluridine (a nucleoside analog) and tipiracil, operates on a distinct mechanism compared to 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine yet underscores the complexity and variety of fluoropyrimidine-based therapies. Its efficacy in 5-FU-refractory patients illustrates the ongoing evolution and specialization of these compounds in cancer treatment, pointing towards the necessity for continuous research and adaptation in therapeutic strategies (Lenz et al., 2015).

Oral Prodrugs Development

The development of oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, represents a significant advancement in the application of fluoropyrimidines. These developments aim to improve patient convenience, reduce toxicities, and maintain or enhance therapeutic efficacy. Understanding the pharmacological principles behind these drugs is essential for optimizing cancer treatment regimens and improving patient outcomes (Malet-Martino & Martino, 2002).

Future Directions in Personalized Medicine

The continuous exploration of fluoropyrimidines' chemistry, including 2-(2,2-Difluoroethoxy)-5-fluoropyrimidine, is vital for the advancement of personalized medicine. Innovations in drug synthesis, understanding of biochemical interactions, and the development of polymeric versions of these compounds could lead to more precise and effective cancer therapies. This requires a multidisciplinary approach, integrating chemistry, pharmacology, and genetic insights to tailor treatments to individual patient profiles (Gmeiner, 2020).

特性

IUPAC Name

2-(2,2-difluoroethoxy)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJQGXKYFVPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-5-fluoropyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。